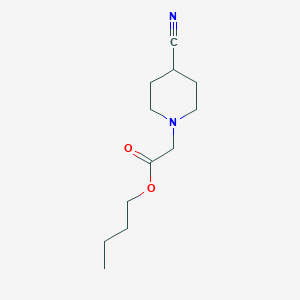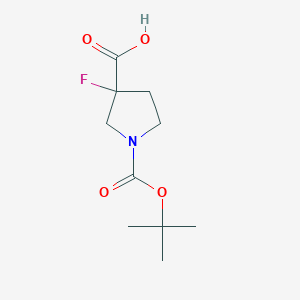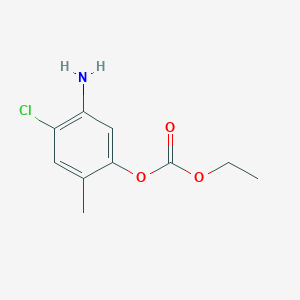
2-Bromo-4-fluorophenylacetylene
Descripción general
Descripción
2-Bromo-4-fluorophenylacetylene is a chemical compound that has been studied for its potential applications in various fields of research and industry. It has a molecular weight of 199.02 g/mol .
Physical And Chemical Properties Analysis
2-Bromo-4-fluorophenylacetylene is a solid at room temperature . It has a molecular weight of 199.02 g/mol .
Aplicaciones Científicas De Investigación
Hydrogen Bonding Studies
- Water Complexes : 4-fluorophenylacetylene and 2-fluorophenylacetylene form cyclic complexes with water, exhibiting C-H...O and O-H...π hydrogen bonds. This is indicative of fluorine's impact on enhancing water's interaction with acetylenic pi electron density (Maity & Patwari, 2009).
Polymerization and Synthesis
- Thermal Polymerization : 1-fluoro-2-phenylacetylene, related to 2-bromo-4-fluorophenylacetylene, demonstrates potential in thermal polymerization, providing insights into polymer science applications (Okano et al., 1986).
Chemical Synthesis
- Annulation Reactions : 2-Fluorophenylacetylenes are involved in base-promoted formal [4 + 3] annulation with ketones, leading to the production of functionalized benzoxepines. This indicates their utility in complex organic syntheses (Ouyang et al., 2016).
Structural and Spectroscopic Analysis
- Crystal Structure Variability : Studies on monofluoroethynylbenzenes, which include 2-fluorophenylacetylene, reveal insights into polymorphism arising from weak intermolecular interactions, contributing to the understanding of crystallography and material sciences (Dikundwar et al., 2011).
Reactivity and Acidity
- Halogen Substituted Phenylacetic Acids : Comparative studies on halogenated phenylacetic acids, including 2-fluorophenylacetylene, provide insights into their reactivity, acidity, and vibrational spectra, important for chemical and pharmaceutical research (Srivastava et al., 2015).
Supramolecular Chemistry
- Interaction with Alcohols : The interaction of 4-fluorophenylacetylene and 2-fluorophenylacetylene with alcohols was studied, showing different hydrogen bonding behaviors, contributing to the understanding of supramolecular chemistry (Maity et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-1-ethynyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRRTBNWAYXVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluorophenylacetylene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B1373067.png)
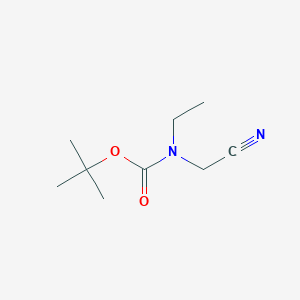


![3-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373075.png)
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)

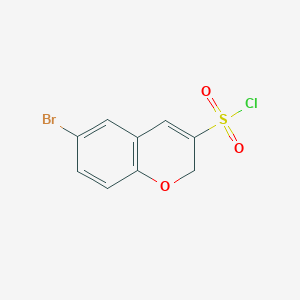
![1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride](/img/structure/B1373081.png)
